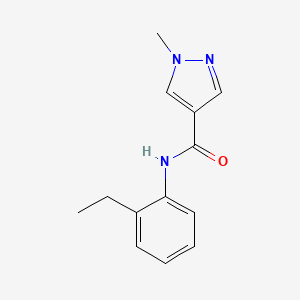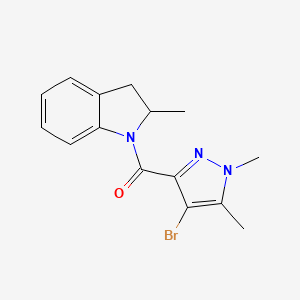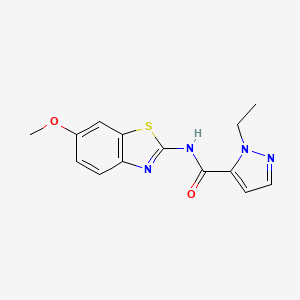![molecular formula C17H22ClN3O B4343575 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4343575.png)
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a carboxamide group, and various substituents including a chlorine atom and an isopropylphenyl group
Preparation Methods
The synthesis of 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the necessary substituents. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetyl chloride (CH3COCl) for the acylation step . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the isopropyl group allows for oxidation reactions, potentially forming ketones or alcohols.
Reduction: The carboxamide group can be reduced to form amines under suitable conditions.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N~5~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include:
4-chloro-N-isopropylcathinone: Shares the chlorine and isopropyl groups but differs in the core structure.
4-chloroacetophenone: Contains a chlorine atom and a phenyl group but lacks the pyrazole ring.
4-isopropylaniline: Features the isopropyl group but has an aniline core instead of a pyrazole ring.
These compounds highlight the uniqueness of this compound in terms of its specific substituents and overall structure.
Properties
IUPAC Name |
4-chloro-2-methyl-N-[1-(4-propan-2-ylphenyl)propyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-5-15(13-8-6-12(7-9-13)11(2)3)20-17(22)16-14(18)10-19-21(16)4/h6-11,15H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFXMXCVWPPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=C(C=NN2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4343493.png)
![3-[(4-chlorophenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B4343499.png)
![3-[(4-bromophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B4343503.png)
![4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B4343524.png)


![2-(2-BROMOPHENOXY)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4343532.png)

![3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B4343550.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4343554.png)
![2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4343561.png)

![4-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4343573.png)
![(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4343584.png)
